(2-(4-Fluorophenyl)indolizin-1-YL)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)indolizin-1-yl]methanamine |
InChI |
InChI=1S/C15H13FN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2 |
InChI Key |
RLNJVSQBMFKKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)CN |
Origin of Product |
United States |
Preparation Methods
General Procedure for 2-(4-Fluorophenyl)indolizine Synthesis
-
Reagents : 2-Picoline (10 g, 107.5 mmol), 4-fluorophenacyl bromide (24.6 g, 107.5 mmol), acetone (150 mL).
-
Conditions : Reflux at 80°C for 4 hours, followed by hydrolysis with aqueous NaHCO₃ at 90°C for 9 hours.
This method capitalizes on the nucleophilic attack of the pyridine nitrogen on the phenacyl bromide, followed by intramolecular cyclization. The 4-fluorophenyl group is introduced regioselectively at position 2 of the indolizine ring.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid (CPA)-catalyzed reactions enable enantioselective synthesis:
Enantioselective Friedel-Crafts Reaction
-
Substrates : 2-(4-Fluorophenyl)indolizine and cyclic α-diaryl N-acyl imine.
Comparative Analysis of Methods
Critical Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 1 and 3 of indolizine necessitate careful control of electrophile directing groups.
-
Amine Stability : Free amines are prone to oxidation; Boc protection (e.g., Boc₂O, DMAP) is recommended before harsh reactions.
-
Purification : Silica gel chromatography (EtOAc/hexane) effectively removes by-products like bis-alkylated impurities .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine involves its interaction with various molecular targets. The indolizine core can bind to multiple receptors, influencing biological pathways . The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the heterocyclic core or substituent positions. Key comparisons include:
Key Observations :
- Fluorophenyl Position : The 4-fluorophenyl group is a common feature in analogs, enhancing π-π stacking and hydrophobic interactions in target binding .
- Heterocyclic Core : Indolizine derivatives (e.g., the target compound) may exhibit distinct electronic properties compared to isoxazole or imidazo[1,2-a]pyridine analogs due to differences in aromaticity and nitrogen positioning.
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group increases logP values compared to non-fluorinated analogs, improving membrane permeability. For example, (3-(4-fluorophenyl)isoxazol-5-yl)methanamine hydrochloride has a molecular weight of 228.65 g/mol and a planar conformation favoring passive diffusion .
- Crystallinity : Isostructural fluorophenyl-thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic crystal packing with perpendicular fluorophenyl orientations, suggesting steric hindrance may influence solubility .
Biological Activity
The compound (2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of 4-fluorophenyl derivatives with indolizine precursors. Characterization methods such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.
Table 1: Characterization Techniques for Indolizine Derivatives
| Technique | Purpose |
|---|---|
| ^1H NMR | Determine hydrogen environment |
| ^13C NMR | Confirm carbon skeleton |
| Mass Spectrometry | Assess molecular weight |
| FT-IR | Identify functional groups |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, compounds related to this compound were evaluated against various cancer cell lines, including MCF-7 (breast carcinoma). The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin.
Case Study: Anticancer Evaluation
- Compound : 9n (related to this compound)
- Cell Line : MCF-7
- IC50 : 8.52 μM
- Comparison : Doxorubicin IC50 = 25.71 μM
Antibacterial Activity
The antibacterial properties of indolizine derivatives have also been investigated. Compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, suggesting potential applications in treating bacterial infections.
Antioxidant Activity
Indolizines are known for their antioxidant properties. Several studies have shown that derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutics aimed at diseases associated with oxidative damage.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 8.52 | |
| Antibacterial | S. aureus | Not specified | |
| Antioxidant | Mouse brain homogenates | Not specified |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Cell Proliferation : Induced apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-(4-Fluorophenyl)indolizin-1-YL)methanamine?
- The synthesis of fluorophenyl-containing heterocycles typically involves multi-step reactions, such as cyclization, cross-coupling, or nucleophilic substitution. For example, fluorophenyl groups are often introduced via Suzuki-Miyaura coupling using palladium catalysts. Purification methods (e.g., column chromatography, recrystallization) are critical to achieve >95% purity, as impurities can skew pharmacological data .
Q. How can structural characterization of this compound be performed?
- Key techniques include:
- NMR : To confirm the fluorophenyl group (19F NMR) and indolizine backbone (1H/13C NMR).
- X-ray crystallography : For absolute configuration determination. Software like SHELXL (SHELX system) is widely used for refinement, especially with high-resolution data .
- HRMS : To validate molecular weight and isotopic patterns.
Q. What are the standard assays for evaluating its biological activity?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases, oxidases).
- Cell viability : MTT assays in cancer or primary cell lines (e.g., MCF-7, HEK293).
- In silico screening : Molecular docking (AutoDock, Schrödinger) to predict binding modes to receptors like Polo-like kinase 1 (Plk1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Assay validation : Ensure consistency in cell lines (e.g., passage number), solvent controls (DMSO concentration), and replicates.
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Compare with fluorophenyl-triazole or imidazole derivatives to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for optimizing this compound’s bioactivity?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties. Evidence from 2-(4-fluorophenyl)imidazol-5-ones shows that substituents at the 5-position enhance anti-proliferative activity .
- Molecular dynamics simulations : Analyze binding stability with receptors (e.g., Plk1) over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with fluorophenyl) .
Q. How does fluorination impact the compound’s pharmacokinetics and target selectivity?
- Fluorine effects :
- Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life.
- Lipophilicity : Fluorine can modulate logP, improving blood-brain barrier penetration.
- Comparative studies with non-fluorinated analogs (e.g., phenyl vs. 4-fluorophenyl) reveal enhanced receptor affinity and selectivity due to electronegativity and steric effects .
Q. What strategies mitigate toxicity in preclinical development?
- Off-target screening : Profile against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions.
- Acute toxicity assays : Rodent studies with escalating doses to determine LD50 and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
